molecular formula C20H18ClFN2O2 B8457980 8-chloro-4-(dimethylaminomethylene)-1-(2-fluoro-6-methoxy-phenyl)-3H-2-benzazepin-5-one

8-chloro-4-(dimethylaminomethylene)-1-(2-fluoro-6-methoxy-phenyl)-3H-2-benzazepin-5-one

Cat. No. B8457980
M. Wt: 372.8 g/mol
InChI Key: JHKMNEPSWXSRQR-UHFFFAOYSA-N
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Description

8-chloro-4-(dimethylaminomethylene)-1-(2-fluoro-6-methoxy-phenyl)-3H-2-benzazepin-5-one is a useful research compound. Its molecular formula is C20H18ClFN2O2 and its molecular weight is 372.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-chloro-4-(dimethylaminomethylene)-1-(2-fluoro-6-methoxy-phenyl)-3H-2-benzazepin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-chloro-4-(dimethylaminomethylene)-1-(2-fluoro-6-methoxy-phenyl)-3H-2-benzazepin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

8-chloro-4-(dimethylaminomethylene)-1-(2-fluoro-6-methoxy-phenyl)-3H-2-benzazepin-5-one

Molecular Formula

C20H18ClFN2O2

Molecular Weight

372.8 g/mol

IUPAC Name

8-chloro-4-(dimethylaminomethylidene)-1-(2-fluoro-6-methoxyphenyl)-3H-2-benzazepin-5-one

InChI

InChI=1S/C20H18ClFN2O2/c1-24(2)11-12-10-23-19(18-16(22)5-4-6-17(18)26-3)15-9-13(21)7-8-14(15)20(12)25/h4-9,11H,10H2,1-3H3

InChI Key

JHKMNEPSWXSRQR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C1CN=C(C2=C(C1=O)C=CC(=C2)Cl)C3=C(C=CC=C3F)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (158 L) and water (8.3 L) were added to a reactor. A solution of 8 (37.8 kg, 90.5 mol) in dichloromethane (63 L) was added via a second reactor to the trifluoroacetic acid solution over a minimum of 60 min while maintaining the temperature between 20 and 30° C. The reactor containing the solution of 8 was rinsed with dichloromethane (19 L) and transferred to the reaction mixture while maintaining the temperature between 20 and 30° C. The mixture was heated to 30 to 35° C. and stirred for at least 19 h until ≧98.0% conversion was obtained by HPLC analysis. The mixture was concentrated under vacuum at 35 to 45° C. until 76 to 79 kg remained in the reactor. Dichloromethane (424 L) was added while maintaining the internal temperature between 20 and 30° C. N,N-Diisopropylethylamine (64 kg, 495 mol) was added over a minimum of 30 min while maintaining the temperature between 20 and 30° C. If the pH was <8.0 then 5 L portions of N,N-diisopropylethylamine were added until the pH was ≧8.0. The mixture was stirred at 20 to 30° C. for a minimum of 2 h until ≧99.0% conversion was obtained by HPLC analysis. Water (378 L) was added while maintaining the temperature between 20 and 25° C. and stirred for 30 min. The phases were separated and the organic phase was washed with a 10% w/w brine solution (38 kg NaCl in 340 kg of water). The phases were separated and the organic phase was dried with sodium sulfate (5.4 kg) for a minimum of 30 min at 20 to 25° C. The mixture was filtered and the reactor that contained the sodium sulfate mixture was rinsed with additional dichloromethane (27 L) and filtered. Dimethylformamide dimethylacetal (152 kg, 1276 mol) was added to the combined filtrate over a minimum of 30 min while maintaining the temperature between 20 and 30° C. The mixture was warmed to 37 to 42° C. and stirred for a minimum of 20 h until ≧99.0% conversion was obtained by HPLC analysis. The reaction mixture was concentrated under vacuum using a jacket temperature of 40 to 45° C. until 234 to 252 kg remained in the reactor. MTBE (355 L) was added at 35 to 40° C. and the resulting mixture was concentrated under vacuum using a jacket temperature of 40 to 45° C. until 414 to 432 kg remained in the reactor. The suspension was cooled to 20 to 25° C. over a minimum of 3 h and stirred for an additional 2 h. The suspension was filtered and washed at 20 to 25° C. while stirring with MTBE (2×50 L) followed by acetone (2×101 L). The wet cake was dried under vacuum at 35 to 45° C. to provide 28.0 kg (83% yield) of 9. 1H NMR (300 MHz, DMSO-d6) δ 7.87 (d, J=8.2 Hz, 1H), 7.63 (s, 1H), 7.58 (d, J=9.4 Hz, 1H), 7.42 (dd, J=6.96, 8.2 Hz, 1H), 6.94 (m, 2H), 4.83 (d, J=12.9 Hz, 1H), 3.44 (d, J=12.9 Hz, 2H), 3.31 (s, 3H), 3.22 (s, 6H); MS (ESI) m/z 373.2 (M+H+, 100%).
Quantity
158 L
Type
reactant
Reaction Step One
Name
Quantity
8.3 L
Type
solvent
Reaction Step One
Name
Quantity
37.8 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
63 L
Type
solvent
Reaction Step Two
Quantity
64 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
152 kg
Type
reactant
Reaction Step Five
Name
Quantity
378 L
Type
solvent
Reaction Step Six
Name
Yield
83%

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